molecular formula C39H64O14 B13393766 Schidigerasaponin F2 CAS No. 267003-05-4

Schidigerasaponin F2

Cat. No.: B13393766
CAS No.: 267003-05-4
M. Wt: 756.9 g/mol
InChI Key: ZGVRGXGXZKITGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Schidigerasaponin F2 involves the extraction from the rhizomes of Anemarrhena asphodeloides. The process typically includes the following steps :

    Extraction: The rhizomes are subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using column chromatography techniques, such as silica gel or ODS (octadecylsilane) columns.

    Isolation: The purified extract is further isolated using preparative high-performance liquid chromatography (HPLC) to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of large-scale chromatography and advanced purification methods ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Schidigerasaponin F2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Schidigerasaponin F2 has a wide range of scientific research applications, including :

    Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

    Biology: Investigated for its role in plant defense mechanisms and response to wounding.

    Medicine: Studied for its potential anti-inflammatory, anti-arthritic, and anti-proliferative activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Schidigerasaponin F2 exerts its effects by inhibiting ADP-induced platelet aggregation . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Schidigerasaponin F2 is unique among steroidal saponins due to its specific biological activities and molecular structure. Similar compounds include :

  • Timosaponin BI
  • Timosaponin BII
  • Timosaponin BIII
  • Timosaponin AIII
  • Anemarsaponin F
  • Sarsasapogenin

These compounds share structural similarities but differ in their biological activities and specific applications.

Properties

CAS No.

267003-05-4

Molecular Formula

C39H64O14

Molecular Weight

756.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3

InChI Key

ZGVRGXGXZKITGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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